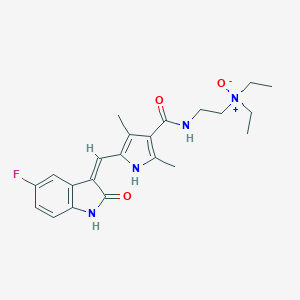

Sunitinib N-oxyde

Vue d'ensemble

Description

Sunitinib N-oxide is a metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used primarily in cancer treatment. Sunitinib N-oxide is formed through the oxidation of sunitinib and has been studied for its pharmacological and toxicological properties .

Applications De Recherche Scientifique

Sunitinib N-oxide has several applications in scientific research:

Chemistry: Used as a reference compound in analytical studies to understand the oxidation behavior of sunitinib.

Biology: Studied for its effects on cellular signaling pathways and its role in the metabolism of sunitinib.

Medicine: Investigated for its pharmacokinetics and potential therapeutic effects in cancer treatment.

Mécanisme D'action

Target of Action

Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3 .

Mode of Action

Sunitinib inhibits cellular signaling by targeting multiple RTKs . These RTKs are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . By inhibiting these RTKs, sunitinib disrupts the signaling pathways that promote tumor growth and metastasis.

Biochemical Pathways

Sunitinib is metabolized in vitro by liver microsomes from various species. The main metabolic pathways are N-de-ethylation and hydroxylation of indolylidene/dimethylpyrrole . N-deethylation of sunitinib forms the active metabolite SU12662 . Another metabolite, SU12487, is an N-oxide metabolite of sunitinib .

Pharmacokinetics

Sunitinib is moderately metabolized in all species evaluated. The N-desethyl metabolite, SU12662, was the primary metabolite identified in the majority of species with minor quantities of the N-oxide metabolite, SU12487 . After oral administration, plasma concentration of sunitinib and total radioactivity peaked from 3 to 8 hours. Plasma terminal elimination half-lives of sunitinib were 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species .

Result of Action

Sunitinib has been found to prevent low-potassium-induced neuronal apoptosis in cerebellar granule neurons (CGNs) and MPP±induced neuronal death in SH-SY5Y cells . It has also been found to protect JIMT-1 breast cancer cells against natural killer cell-mediated cytotoxicity .

Action Environment

The action of sunitinib can be influenced by environmental factors. For instance, the metabolism of sunitinib can vary depending on the species and the specific conditions of the liver microsomes . Furthermore, the efficacy and stability of sunitinib can be affected by factors such as the presence of other drugs, the patient’s health status, and genetic factors .

Analyse Biochimique

Biochemical Properties

Sunitinib N-oxide, like its parent compound Sunitinib, may interact with various enzymes and proteins. It is known that Sunitinib targets vascular endothelial factor receptor 1 and 2, PDGF-B receptor, RET and other tyrosine kinases . The nature of these interactions involves binding to the active sites of these enzymes, inhibiting their activity and thus altering biochemical reactions .

Cellular Effects

It is known that Sunitinib can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sunitinib N-oxide, being a metabolite of Sunitinib, may have similar effects.

Molecular Mechanism

Sunitinib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Sunitinib N-oxide, as a metabolite, may share similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Sunitinib have shown that it can lead to metabolic disorders and hepatotoxicity

Dosage Effects in Animal Models

Studies on Sunitinib have shown hepatotoxicity at high doses . Similar studies need to be conducted for Sunitinib N-oxide.

Metabolic Pathways

Sunitinib N-oxide is involved in the metabolic pathway of N-deethylation and oxidation of Sunitinib

Méthodes De Préparation

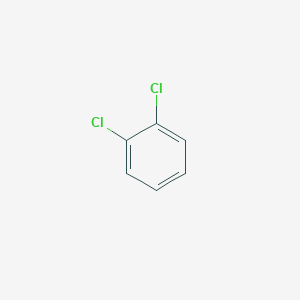

Synthetic Routes and Reaction Conditions: The preparation of sunitinib N-oxide involves the oxidation of sunitinib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or dichloromethane and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of sunitinib N-oxide can be scaled up by optimizing the reaction conditions, such as the concentration of the oxidizing agent, reaction time, and temperature. The process may also involve purification steps like crystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Sunitinib N-oxide primarily undergoes reduction and substitution reactions. It can be reduced back to sunitinib under specific conditions or can participate in substitution reactions where the N-oxide group is replaced by other functional groups .

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions

Major Products:

Reduction: Sunitinib

Substitution: Various substituted derivatives depending on the reagents used

Comparaison Avec Des Composés Similaires

N-desethyl sunitinib: Another major metabolite of sunitinib formed through deethylation.

Sunitinib malate: The parent compound used in cancer treatment.

Uniqueness: Sunitinib N-oxide is unique due to its formation through oxidation and its distinct pharmacokinetic properties. Unlike N-desethyl sunitinib, which retains similar activity to sunitinib, sunitinib N-oxide has a significantly lower activity, making it less effective as a therapeutic agent .

By understanding the properties and applications of sunitinib N-oxide, researchers can better comprehend the metabolism and pharmacology of sunitinib, leading to improved therapeutic strategies and analytical methods.

Propriétés

IUPAC Name |

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVCKYIYMUMFC-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-99-0 | |

| Record name | Sunitinib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNITINIB N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

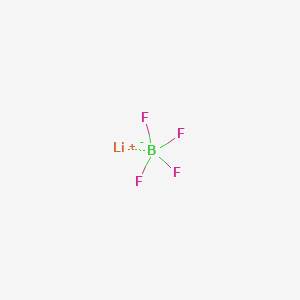

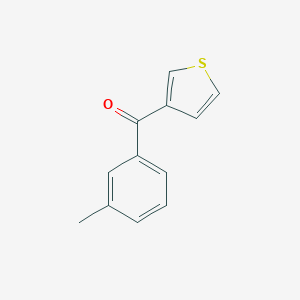

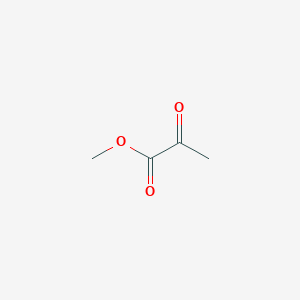

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)